molecular formula C7H7NO3 B1294317 2-Methyl-3-nitrophenol CAS No. 5460-31-1

2-Methyl-3-nitrophenol

Cat. No. B1294317
M. Wt: 153.14 g/mol
InChI Key: GAKLFAZBKQGUBO-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

2-Methyl-3-nitrophenol (25.5 g), N-chlorosuccinimide (44.5 g), and trifluormethanesulfonic acid (50.0 g) were combined in dry acetonitrile (500 mL) and allowed to stir under an atmosphere of nitrogen at 75° C. for 1.5 hr. The reaction mixture was cooled to room temperature, diluted with ethyl ether (650 mL), washed with water, 10% sodium bisulfite solution, water, and finally saturated sodium chloride solution. Evaporation of the solvent afforded a crude material which was flash chromatographed on silica and eluted with acetone:hexane (1:9) to afford 16.8 g as a yellow solid.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
650 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].[Cl:12]N1C(=O)CCC1=O.FC(F)(F)S(O)(=O)=O>C(#N)C.C(OCC)C>[Cl:12][C:6]1[CH:5]=[CH:4][C:3]([OH:11])=[C:2]([CH3:1])[C:7]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])O
Step Two
Name
Quantity
44.5 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
to stir under an atmosphere of nitrogen at 75° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with water, 10% sodium bisulfite solution, water, and finally saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)O)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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